![molecular formula C10H16Br2SiSn B14192310 {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane CAS No. 868071-33-4](/img/structure/B14192310.png)
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane is a chemical compound that features a unique combination of tin, silicon, and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane typically involves the reaction of phenylstannane with bromine in the presence of a silicon-based reagent. The reaction conditions often require a controlled environment to ensure the selective formation of the desired product. The process may involve:
Reactants: Phenylstannane, bromine, and a silicon-based reagent.
Conditions: Controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The tin and silicon atoms can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxidized tin or silicon species.
Scientific Research Applications
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the tin and silicon atoms can form covalent bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
{[Dibromo(phenyl)stannyl]methyl}(dimethyl)silane: Similar structure but with different substituents on the silicon atom.
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)germane: Similar structure but with germanium instead of silicon.
Uniqueness
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane is unique due to its specific combination of tin, silicon, and bromine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
868071-33-4 |
|---|---|
Molecular Formula |
C10H16Br2SiSn |
Molecular Weight |
442.84 g/mol |
IUPAC Name |
[dibromo(phenyl)stannyl]methyl-trimethylsilane |
InChI |
InChI=1S/C6H5.C4H11Si.2BrH.Sn/c1-2-4-6-5-3-1;1-5(2,3)4;;;/h1-5H;1H2,2-4H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
SXWXHFKBOSMZBC-UHFFFAOYSA-L |
Canonical SMILES |
C[Si](C)(C)C[Sn](C1=CC=CC=C1)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
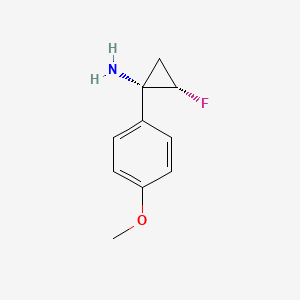
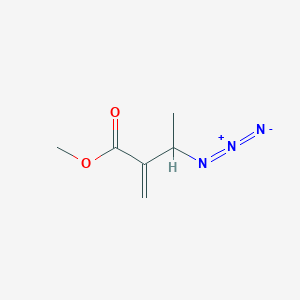
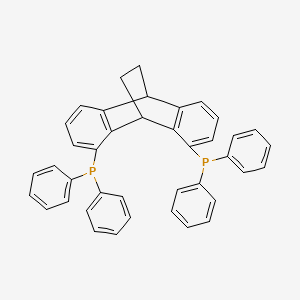
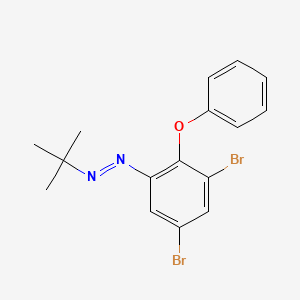
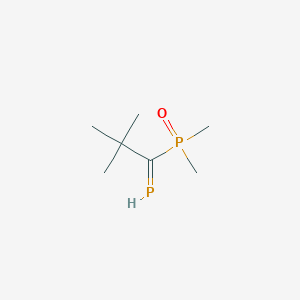
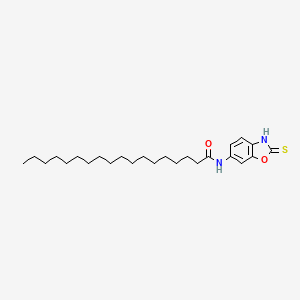


![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
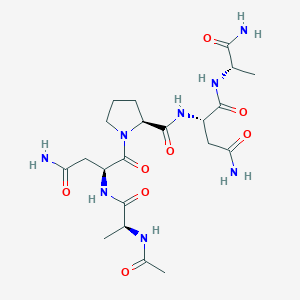
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
